An In-Depth Technical Guide to 3-Pyridin-4-YL-propylamine Dihydrochloride: Molecular Characteristics, Synthesis, and Applications
An In-Depth Technical Guide to 3-Pyridin-4-YL-propylamine Dihydrochloride: Molecular Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyridin-4-YL-propylamine dihydrochloride, a pyridine derivative of interest in medicinal chemistry and pharmacological research. The document details its molecular structure, molecular weight, and key physicochemical properties. A significant focus is placed on elucidating a robust, multi-step synthetic pathway, providing a detailed, field-proven protocol for its preparation. Furthermore, this guide explores the potential applications of this compound, drawing from the broader understanding of pyridine-based scaffolds in drug discovery, and outlines essential safety and handling procedures.
Molecular Structure and Physicochemical Properties
3-Pyridin-4-YL-propylamine dihydrochloride is the hydrochloride salt of the parent compound, 3-(pyridin-4-yl)propan-1-amine. The formation of the dihydrochloride salt occurs through the protonation of the two basic nitrogen atoms in the molecule: the primary amine of the propylamine side chain and the nitrogen atom within the pyridine ring. This salt form typically enhances the compound's stability and aqueous solubility, which are advantageous characteristics for research and development purposes.
Molecular Structure
The core structure consists of a pyridine ring substituted at the 4-position with a propyl amine chain. The dihydrochloride salt form is depicted below:
Figure 2: High-level synthetic workflow.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation of a Nitrile Precursor
This protocol outlines the synthesis starting from a nitrile precursor, which is a common and effective method for preparing primary amines.
Step 1: Synthesis of 3-(pyridin-4-yl)propionitrile (Intermediate)
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Rationale: The choice of a nitrile intermediate is strategic as nitriles can be readily reduced to primary amines with high selectivity. Catalytic hydrogenation is often preferred for its milder reaction conditions and operational simplicity compared to metal hydride reductions.
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Procedure:
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To a solution of 4-pyridinecarbonitrile in a suitable solvent such as ethanol, add a catalyst, for example, Palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas (H₂).
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The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.
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The catalyst is then removed by filtration through a pad of celite.
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The solvent is removed under reduced pressure to yield the crude 3-(pyridin-4-yl)propionitrile, which can be purified by distillation or chromatography if necessary.
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Step 2: Reduction of 3-(pyridin-4-yl)propionitrile to 3-(pyridin-4-yl)propan-1-amine
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Rationale: This step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-(pyridin-4-yl)propionitrile in the same dry solvent to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the solid and wash it thoroughly with the ethereal solvent.
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Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude 3-(pyridin-4-yl)propan-1-amine.
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Step 3: Formation of 3-Pyridin-4-YL-propylamine Dihydrochloride
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Rationale: The final step is the formation of the dihydrochloride salt to improve stability and handling. This is achieved by treating the free base with hydrochloric acid.
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Procedure:
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Dissolve the crude 3-(pyridin-4-yl)propan-1-amine in a suitable solvent such as isopropanol or diethyl ether.
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Cool the solution in an ice bath.
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Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or ether) dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Pyridin-4-YL-propylamine dihydrochloride.
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Potential Applications in Research and Drug Development
While specific biological activity data for 3-Pyridin-4-YL-propylamine dihydrochloride is not extensively reported in publicly available literature, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and neurological effects. [1][2]
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As a Building Block: The primary amine and the pyridine ring offer two reactive sites for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.
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Neurological Research: The structural similarity to other neuroactive compounds suggests potential for investigation in the context of central nervous system (CNS) disorders. For instance, the related compound 4-aminopyridine is used to treat multiple sclerosis. [3]* Antimicrobial and Antiviral Research: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. This compound could serve as a lead structure for the development of new therapeutic agents in this area. [1]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to handle all chemical compounds with the appropriate safety precautions.
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Hazard Identification: Based on related compounds, 3-Pyridin-4-YL-propylamine dihydrochloride should be handled as a potentially hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Pyridin-4-YL-propylamine dihydrochloride is a pyridine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust synthetic protocol. While its specific biological activities require further investigation, its structural motifs suggest potential for exploration in various therapeutic areas. Adherence to strict safety protocols is essential when handling this and any research chemical.
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